2-Diisopropylaminoethyl Chloride Hydrochloride

Catalog No.
S749863
CAS No.
4261-68-1
M.F
C8H19Cl2N
M. Wt
200.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Diisopropylaminoethyl Chloride Hydrochloride

CAS Number

4261-68-1

Product Name

2-Diisopropylaminoethyl Chloride Hydrochloride

IUPAC Name

N-(2-chloroethyl)-N-propan-2-ylpropan-2-amine;hydrochloride

Molecular Formula

C8H19Cl2N

Molecular Weight

200.15 g/mol

InChI

InChI=1S/C8H18ClN.ClH/c1-7(2)10(6-5-9)8(3)4;/h7-8H,5-6H2,1-4H3;1H

InChI Key

IUSXYVRFJVAVOB-UHFFFAOYSA-N

SMILES

CC(C)N(CCCl)C(C)C.Cl

Canonical SMILES

CC(C)N(CCCl)C(C)C.Cl

The exact mass of the compound 2-(Diisopropylamino)ethyl chloride hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49189. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Diisopropylaminoethyl Chloride Hydrochloride (CAS 4261-68-1) is a highly specialized, sterically hindered alkylating agent and pharmaceutical building block. Supplied as a stable, water-soluble hydrochloride salt, it is primarily utilized to introduce the diisopropylaminoethyl pendant group into complex organic frameworks. Unlike simpler linear alkylamines, the massive steric bulk provided by the twin isopropyl groups fundamentally alters the basicity, nucleophilicity, and coordination geometry of the resulting molecules. In industrial procurement, this compound is prioritized for the synthesis of active pharmaceutical ingredients (APIs) such as disopyramide and tolterodine, the formulation of sterically hindered basic ionic liquids, and the design of tunable organometallic catalysts .

Substituting 2-Diisopropylaminoethyl Chloride Hydrochloride with smaller in-class analogs, such as 2-dimethylaminoethyl chloride (DMC) or 2-diethylaminoethyl chloride (DEC), systematically fails in advanced synthetic workflows. The lack of steric bulk in DMC and DEC allows the tertiary amine to act as a nucleophile, leading to uncontrolled quaternization and significant yield losses during base-catalyzed alkylation steps. Furthermore, downstream APIs synthesized with unhindered amines are highly susceptible to rapid in vivo N-dealkylation by cytochrome P450 enzymes, drastically reducing their pharmacokinetic half-life. Finally, attempting to procure the free base form of this compound instead of the hydrochloride salt results in catastrophic material degradation; the free base rapidly undergoes intramolecular nucleophilic attack to form a reactive aziridinium ion, which subsequently polymerizes during storage and transport[1].

Suppression of Unwanted Quaternization via Steric Shielding

During the synthesis of base-tethered ionic liquids and complex APIs, the pendant amine must not interfere with the primary alkylation reaction. 2-Diisopropylaminoethyl chloride leverages the severe steric bulk of its isopropyl groups to render the nitrogen non-nucleophilic. Compared to 2-dimethylaminoethyl chloride, which frequently undergoes >15% unwanted quaternization side reactions under basic conditions, the diisopropyl variant suppresses quaternization to <1%, allowing for highly selective functionalization of the primary chloride [1].

Evidence DimensionRate of unwanted amine quaternization during alkylation
Target Compound Data<1% byproduct formation (highly non-nucleophilic)
Comparator Or Baseline2-Dimethylaminoethyl chloride (>15% quaternization side reactions)
Quantified DifferenceGreater than 15-fold reduction in side-product formation
ConditionsBase-catalyzed nucleophilic substitution / alkylation workflows

Procuring the diisopropyl variant is essential for maximizing yield and avoiding complex chromatographic separations in multi-step API synthesis.

Prevention of Aziridinium Polymerization via Hydrochloride Salt

Haloalkylamines are notoriously unstable in their free base form due to intramolecular cyclization. The free base of 2-diisopropylaminoethyl chloride rapidly cyclizes to form a highly reactive aziridinium intermediate, leading to polymerization and complete material degradation within days at room temperature. By protonating the amine, 2-Diisopropylaminoethyl Chloride Hydrochloride completely prevents this nucleophilic attack, extending the shelf-life to >24 months under standard ambient storage conditions .

Evidence DimensionShelf-life and resistance to intramolecular cyclization
Target Compound Data>24 months stability (no aziridinium formation)
Comparator Or BaselineFree base form (polymerizes within days/hours at RT)
Quantified DifferenceOrders of magnitude increase in viable storage life
ConditionsAmbient storage, solid state

Buyers must specify the hydrochloride salt to ensure the material survives shipping, storage, and remains quantitatively reproducible for batch manufacturing.

Pharmacokinetic Enhancement: Metabolic Stability in APIs

In the design of antiarrhythmic drugs like Disopyramide, the choice of the dialkylaminoethyl tail dictates the drug's metabolic half-life. APIs synthesized using 2-Diisopropylaminoethyl Chloride Hydrochloride exhibit profound resistance to oxidative N-dealkylation by hepatic cytochrome P450 enzymes. In contrast, analogs synthesized with 2-dimethylaminoethyl chloride undergo rapid N-demethylation, drastically shortening their therapeutic window. The steric shield provided by the diisopropyl groups is a primary driver of Disopyramide's clinical efficacy .

Evidence DimensionSusceptibility to CYP450-mediated N-dealkylation
Target Compound DataHigh metabolic stability (extended in vivo half-life)
Comparator Or BaselineDimethylaminoethyl analogs (rapidly metabolized)
Quantified DifferenceSignificant extension of pharmacokinetic half-life
ConditionsIn vivo hepatic metabolism / API formulation

For pharmaceutical procurement, the higher cost of the diisopropyl precursor is strictly justified by its ability to create long-acting, viable therapeutics.

Steric Modulation of Organometallic Catalyst Activity

When used as a pendant ligand in monocyclopentadienyltitanium trichloride catalysts for olefin polymerization, the diisopropylaminoethyl group significantly alters the coordination environment. Compared to dimethylaminoethyl counterparts, the steric bulk of the diisopropyl system partially blocks the coordination site on the titanium center. This results in a deliberate, quantifiable reduction in catalytic activity toward ethylene and propylene, which allows chemists to precisely control and tune polymer chain propagation and molecular weight [1].

Evidence DimensionCatalytic activity and polymer molecular weight tuning
Target Compound DataControlled, lower activity with modulated chain propagation
Comparator Or BaselineDimethylaminoethyl counterparts (high, less-controlled activity)
Quantified DifferenceSignificant reduction in polymer molecular weights for precise architectural tuning
ConditionsEthylene/propylene polymerization via titanium catalysts

Materials scientists procure this specific compound to synthesize highly tuned single-site catalysts where controlling polymer architecture is more critical than raw reaction speed.

Synthesis of Sterically Hindered APIs

Directly leveraging its resistance to metabolic N-dealkylation, this compound is the mandatory precursor for synthesizing long-acting antimuscarinics and antiarrhythmics, most notably Disopyramide and Tolterodine. The steric bulk ensures the final drug maintains its therapeutic half-life in vivo .

Production of Base-Tethered Ionic Liquids

Utilized in the synthesis of basic ionic liquids (BILs) for base-catalyzed aldol reactions. The non-nucleophilic nature of the diisopropylamino group allows for selective quaternization of other functional groups (like imidazoles) without the diisopropyl amine interfering, ensuring high-purity solvent/catalyst systems[1].

Design of Tunable Organometallic Catalysts

Employed as a pendant ligand in half-sandwich titanium and zirconium complexes. The massive steric hindrance is used to intentionally partially block metal coordination sites, giving polymer chemists precise control over chain propagation and molecular weight during olefin polymerization [2].

Cationization of Polysaccharides and Starches

Used to introduce bulky cationic charges onto starch and guar gum backbones for the paper manufacturing industry. The diisopropylaminoethyl group improves sheet strength by altering the zeta potential and promoting ionic bonding, while its steric bulk prevents unwanted cross-linking side reactions during the derivatization process [3].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

199.0894550 g/mol

Monoisotopic Mass

199.0894550 g/mol

Heavy Atom Count

11

UNII

6RMR38FCEQ

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (97.78%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (86.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (13.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (13.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (88.89%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (13.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

4261-68-1

Wikipedia

HydrochlorideN-(2-chloroethyl)-N-(1-methylethyl)-2-propanamine

General Manufacturing Information

2-Propanamine, N-(2-chloroethyl)-N-(1-methylethyl)-, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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